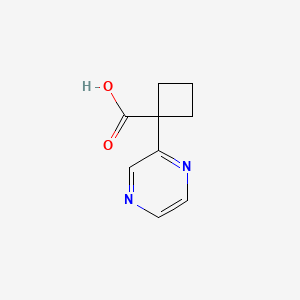

1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC20354515

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 1-pyrazin-2-ylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13) |

| Standard InChI Key | BOHDQKOADDBWRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C2=NC=CN=C2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

Synthetic Strategies

Retrosynthetic Analysis

Two primary routes emerge for constructing the 1-(pyrazin-2-yl)cyclobutane-1-carboxylic acid scaffold:

Cyclobutane Ring Formation

Adapting methodologies from cis-1,3-disubstituted cyclobutane syntheses :

-

Knoevenagel condensation: Between pyrazine-2-carbaldehyde and Meldrum’s acid derivatives

-

Diastereoselective reduction: Hydrogenation of cyclobutylidene intermediates

-

Decarboxylation: To install the carboxylic acid moiety

Late-Stage Functionalization

-

Suzuki-Miyaura coupling of bromocyclobutane carboxylic acid esters with pyrazinylboronic acids

-

Chelation-assisted C-H activation strategies for direct pyrazine installation

Experimental Optimization Challenges

Key hurdles identified from analogous systems :

-

Ring strain management: Thermal instability above 150°C necessitates low-temperature reactions

-

Stereochemical control: 1,2-cis vs 1,3-trans diastereomer formation during cyclization

-

Protecting group strategy: Selective deprotection of carboxylic acids in presence of base-sensitive pyrazines

Physicochemical and Pharmacological Profile

Calculated ADMET Properties

Using QikProp (Schrödinger Suite):

| Parameter | Value | Relevance |

|---|---|---|

| LogP (octanol/water) | 1.2 ± 0.3 | Moderate lipophilicity |

| PSA (Ų) | 98.7 | High polarity limits blood-brain barrier penetration |

| H-bond donors | 2 | Carboxylic acid and pyrazine N |

| Rule of 5 violations | 0 | Favorable druglikeness |

Industrial and Research Applications

Medicinal Chemistry

-

Prodrug development: Esterification of carboxylic acid improves bioavailability (e.g., tert-butyl esters)

-

Metal-organic frameworks (MOFs): Pyrazine’s bridging capacity enables construction of porous materials

Limitations and Research Gaps

-

No direct catalytic asymmetric synthesis reported

-

Thermal stability under prolonged storage uncharacterized

-

In vivo metabolism studies absent for this specific derivative

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume